molecular formula C11H11Br2NO2 B14385031 N-(2,4-Dibromo-6-propanoylphenyl)acetamide CAS No. 88092-71-1

N-(2,4-Dibromo-6-propanoylphenyl)acetamide

Cat. No.: B14385031
CAS No.: 88092-71-1
M. Wt: 349.02 g/mol
InChI Key: VNMAFTLVMJHIDJ-UHFFFAOYSA-N
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Description

N-(2,4-Dibromo-6-propanoylphenyl)acetamide is a chemical compound with the molecular formula C11H11Br2NO2 It is characterized by the presence of two bromine atoms, a propanoyl group, and an acetamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dibromo-6-propanoylphenyl)acetamide typically involves the bromination of a precursor compound followed by acylation. One common method is the bromination of 2,4-dibromoacetophenone, which is then reacted with acetic anhydride to form the desired acetamide derivative. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst like phosphoric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and acylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dibromo-6-propanoylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenylacetamides, carboxylic acids, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2,4-Dibromo-6-propanoylphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-Dibromo-6-propanoylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-Dibromo-6-propanoylphenyl)acetamide is unique due to the presence of both bromine atoms and the propanoyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are required .

Properties

CAS No.

88092-71-1

Molecular Formula

C11H11Br2NO2

Molecular Weight

349.02 g/mol

IUPAC Name

N-(2,4-dibromo-6-propanoylphenyl)acetamide

InChI

InChI=1S/C11H11Br2NO2/c1-3-10(16)8-4-7(12)5-9(13)11(8)14-6(2)15/h4-5H,3H2,1-2H3,(H,14,15)

InChI Key

VNMAFTLVMJHIDJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC(=C1)Br)Br)NC(=O)C

Origin of Product

United States

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